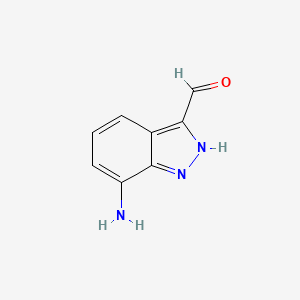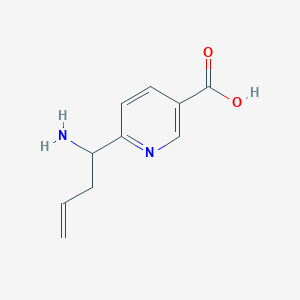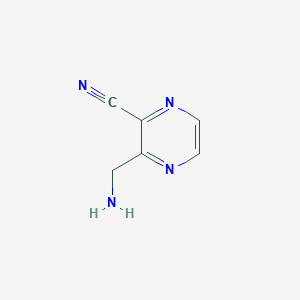
3-(Aminomethyl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both an aminomethyl group and a nitrile group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyrazine-2-carbonitrile, formaldehyde, and ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Pyrazine-2-carbonitrile is dissolved in water, followed by the addition of formaldehyde and ammonia. The mixture is stirred and heated to the desired temperature for several hours. The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-(Aminomethyl)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)pyrazine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carbonitrile: Lacks the aminomethyl group but shares the pyrazine and nitrile functionalities.
3-(Methylamino)pyrazine-2-carbonitrile: Contains a methylamino group instead of an aminomethyl group.
Pyrazine-2-carbonitrile: The parent compound without any additional functional groups.
Uniqueness
3-(Aminomethyl)pyrazine-2-carbonitrile is unique due to the presence of both the aminomethyl and nitrile groups, which confer distinct reactivity and interaction profiles. This dual functionality enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3-(aminomethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3,7H2 |
InChI Key |
PDVKTTKKGCAHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


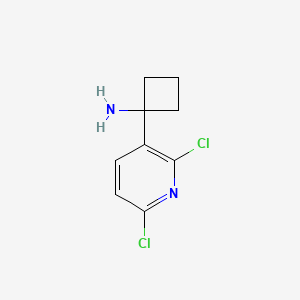
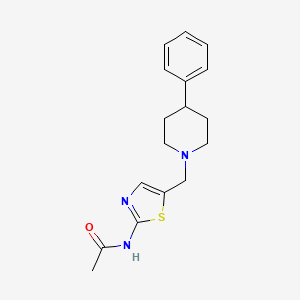
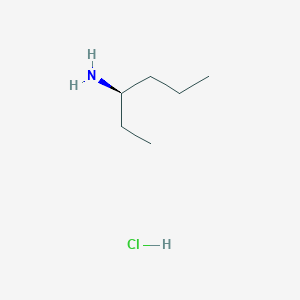
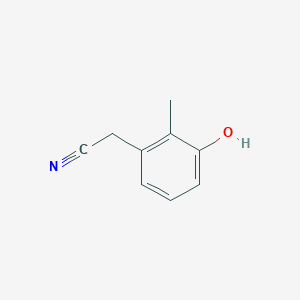
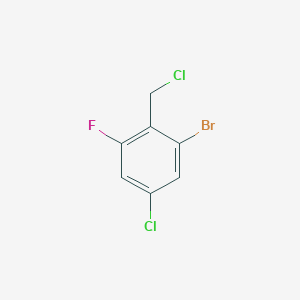
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
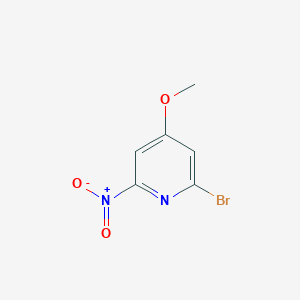


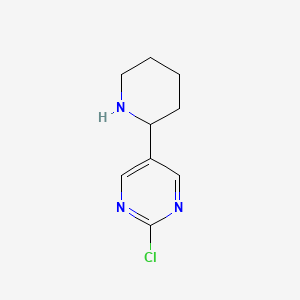

![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
